2-Methyl-6-piperazin-1-yl-1,3-benzoxazole
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Overview
Description
2-Methyl-6-piperazin-1-yl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of a benzoxazole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-piperazin-1-yl-1,3-benzoxazole typically involves the condensation of 2-methylbenzoxazole with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-piperazin-1-yl-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Methyl-6-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-6-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting cellular processes. It can also bind to specific receptors, leading to changes in cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Piperazin-1-yl-1,3-benzoxazole
- 2-Piperazin-1-yl-1,3-benzothiazole
- 2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate
Uniqueness
2-Methyl-6-piperazin-1-yl-1,3-benzoxazole is unique due to the presence of both a methyl group and a piperazine moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15N3O/c1-9-14-11-3-2-10(8-12(11)16-9)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
HNXUQRBRBVCMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
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